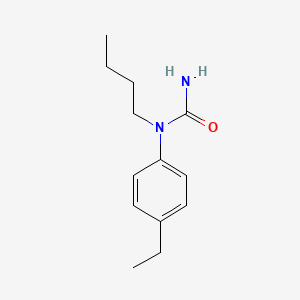

N-Butyl-N-(4-ethylphenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

500873-37-0 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-butyl-1-(4-ethylphenyl)urea |

InChI |

InChI=1S/C13H20N2O/c1-3-5-10-15(13(14)16)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H2,14,16) |

InChI Key |

GTHCTCPLNINXEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=C(C=C1)CC)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Butyl N 4 Ethylphenyl Urea

Novel Synthetic Routes and Optimized Protocols

The preparation of N,N'-disubstituted ureas can be achieved through several synthetic pathways. The most traditional and widely used method involves the reaction of an isocyanate with an amine. wikipedia.org For the synthesis of the target compound, this would involve the reaction of 4-ethylphenyl isocyanate with n-butylamine.

A significant advancement in urea (B33335) synthesis involves moving away from hazardous reagents like phosgene (B1210022) and isocyanates. wikipedia.orgrsc.org Modern protocols often utilize phosgene substitutes or catalytic carbonylations. nih.govresearchgate.net One innovative and environmentally friendly approach involves the nucleophilic addition of amines to potassium isocyanate in water, which avoids the need for organic solvents and catalysts. rsc.orgnih.gov This method has been shown to be scalable and produce a variety of N-substituted ureas in good to excellent yields with high purity, often requiring only simple filtration for product isolation. rsc.orgresearchgate.net

Another common strategy employs carbamoylating agents such as 1,1'-carbonyldiimidazole (CDI). The reaction of an amine with CDI forms a carbamoylimidazole intermediate, which can then react with a second amine to yield an unsymmetrical urea. nih.govorganic-chemistry.org This method is advantageous as it proceeds under mild conditions and avoids the direct handling of toxic isocyanates.

The table below summarizes various synthetic routes applicable to the synthesis of substituted ureas.

| Route | Reactants | Key Features | Typical Conditions | Reference |

| Isocyanate Addition | 4-Ethylphenyl isocyanate + n-Butylamine | Direct, high atom economy | Room temperature, various solvents | wikipedia.org |

| Aqueous Cyanate | 4-Ethylaniline + Potassium Cyanate | Catalyst-free, environmentally friendly | Water, aq. HCl | rsc.orgnih.gov |

| Phosgene Equivalents | 4-Ethylaniline, n-Butylamine, CDI | Avoids toxic reagents, mild conditions | Room temperature, THF or other organic solvents | nih.gov |

| Carbonylation of Azides | Aromatic azide + n-Butylamine + CO | Uses carbon monoxide as C1 source | Pd/C catalyst, CO atmosphere | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Catalytic Approaches in N-Butyl-N-(4-ethylphenyl)urea Synthesis

Catalytic methods offer efficient and atom-economical alternatives for urea synthesis. Transition-metal-catalyzed carbonylation reactions are particularly noteworthy. These reactions can utilize carbon monoxide or carbon dioxide as a C1 source to construct the urea backbone. researchgate.netscispace.com For instance, the oxidative carbonylation of amines using a transition metal complex is a known method for preparing N,N'-disubstituted ureas.

Solid catalysts have also been employed to facilitate urea synthesis under milder conditions. Calcium oxide (CaO) has been reported as an efficient and reusable solid catalyst for the synthesis of N,N'-disubstituted ureas from ethylene carbonate and primary amines. scispace.com This approach is economically favorable as it does not require an excess of the amine reactant. Since ethylene carbonate is industrially derived from ethylene oxide and carbon dioxide, this method represents a pathway for CO2 fixation into valuable chemicals. scispace.com

Other catalytic systems involve the use of palladium, cobalt, nickel, ruthenium, and other transition metals to catalyze the carbonylation of amines, though these reactions can sometimes require harsh conditions. nih.gov

The following table outlines representative catalytic systems for the synthesis of urea derivatives.

| Catalyst System | Reactants | Advantages | Typical Conditions | Reference |

| Calcium Oxide (CaO) | Ethylene Carbonate + Amines | Solid, reusable catalyst; mild conditions | 150°C, neat | scispace.com |

| Palladium/Carbon (Pd/C) | Azide + Amine + CO | Broad substrate scope | 80°C, CO (1 atm) | organic-chemistry.org |

| L-Proline | Isocyanate + Amine | Green catalyst, mild conditions | Room temperature | researchgate.net |

| Indium Triflate | Alcohol + Urea + Amine | Eco-friendly carbonyl source | Solvent-free, 80°C | organic-chemistry.org |

This table is interactive. Click on the headers to sort the data.

Stereoselective Synthesis and Chiral Resolution Strategies

This compound is an achiral molecule. However, the introduction of a stereocenter, for instance by modifying the butyl or ethyl group, would necessitate stereoselective synthesis or chiral resolution to obtain enantiomerically pure forms. Chiral ureas are of significant interest as organocatalysts and as components of biologically active molecules. nih.govrsc.org

Stereoselective synthesis of a chiral analogue could be achieved by using a chiral starting material, such as a chiral amine or a chiral isocyanate. For example, reacting 4-ethylphenyl isocyanate with a chiral amine, like (S)-sec-butylamine, would yield a diastereomeric mixture if another chiral center is present, or a single enantiomer of the corresponding chiral urea.

Asymmetric organocatalysis provides a powerful tool for the synthesis of chiral ureas. Bifunctional catalysts, often containing a thiourea or urea moiety for hydrogen bond donation and a basic group (like an amine), can effectively control the stereochemistry of various reactions. researchgate.netnih.gov While this is more commonly applied to reactions where the urea is the catalyst, similar principles can guide the asymmetric synthesis of the urea molecule itself.

In cases where a racemic mixture of a chiral analogue is synthesized, chiral resolution is required. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for separating enantiomers. abo.fi Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with urea functionalities. abo.fi

Derivatization Reactions and Analogues Design

The design and synthesis of analogues of this compound are crucial for exploring structure-activity relationships (SAR) and for probing the mechanisms of biological interactions. nih.govnih.gov

Structural modifications can be systematically introduced to probe the importance of different parts of the molecule.

N-Alkyl Chain Modification: The n-butyl group can be varied in length (e.g., ethyl, hexyl), branched (e.g., isobutyl, tert-butyl), or functionalized to investigate steric and hydrophobic requirements. Studies on similar urea derivatives have shown that changes in the length of an alkyl side chain can dramatically impact biological activity. nih.gov

Aromatic Ring Substitution: The ethyl group at the para-position of the phenyl ring can be moved to the ortho- or meta-positions or replaced with other substituents. Introducing electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can modulate the electronic properties of the aromatic ring and influence binding affinity. nih.govnih.gov

Scaffold Replacement: The 4-ethylphenyl group could be replaced with other aromatic or heteroaromatic systems (e.g., naphthyl, pyridyl) or a non-aromatic ring like cyclohexyl to explore the necessity of the phenyl ring for activity. nih.gov

The table below presents examples of structural modifications performed on phenylurea cores in research settings.

| Parent Scaffold | Modification | Purpose | Reference |

| Phenyl Urea | Varying N-alkyl chain length (C5, C6) | Improve biological activity | nih.gov |

| Phenyl Urea | Introduction of electron-donating/withdrawing groups on the phenyl ring | Explore electronic effects on binding | nih.govnih.gov |

| Phenyl Urea | Replacement of phenyl ring with cyclohexyl or n-hexyl | Determine the importance of the aromatic ring | nih.gov |

| Diisobutylamino Phenyl Urea | Replacement of flexible diisobutylamino group with rigid piperidinyl group | Reduce conformational flexibility (entropy) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Functional group interconversions (FGIs) are essential for creating a diverse library of analogues from a common intermediate. mit.edu For an analogue of this compound, various FGIs can be envisioned. For example, if an analogue is synthesized with a nitro group instead of the ethyl group, the nitro group can be readily reduced to an amino group. This primary amine can then serve as a handle for a wide range of subsequent reactions, including acylation, alkylation, or conversion to other functional groups via diazotization. Similarly, a bromo-substituted analogue could undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, greatly expanding the chemical diversity of the synthesized analogues. hilarispublisher.com

Chemical Reactivity and Mechanistic Investigations of N Butyl N 4 Ethylphenyl Urea

Reaction Pathways and Kinetic Studies

The reactivity of N-Butyl-N-(4-ethylphenyl)urea is primarily centered around the urea (B33335) functionality and the influence of its N-substituents. Key reaction pathways include hydrolysis and thermal decomposition.

Hydrolysis: The hydrolysis of ureas is a well-documented process, though generally slow under neutral conditions. The stability of the C-N bond in the urea moiety contributes to its resistance to cleavage. However, under acidic or basic conditions, or with enzymatic catalysis, hydrolysis can be accelerated. For this compound, hydrolysis would yield n-butylamine, 4-ethylaniline, and carbon dioxide.

Thermal Decomposition: Theoretical studies on the thermal decomposition of alkyl- and phenylureas suggest that the primary pathway for compounds like this compound is a unimolecular decomposition through a four-center pericyclic reaction. semanticscholar.orgnih.gov This mechanism involves the transfer of a hydrogen atom from the alkyl group to the other nitrogen atom, leading to the formation of an isocyanate and an amine. For this compound, two primary decomposition pathways are possible, yielding either n-butylamine and 4-ethylphenyl isocyanate, or 4-ethylaniline and n-butyl isocyanate. The branching ratio between these pathways would be influenced by the relative activation energies, which are in turn affected by the nature of the substituents. semanticscholar.orgnih.gov

Table 1: Plausible Thermal Decomposition Pathways of this compound

| Pathway | Reactants | Transition State | Products |

| A | This compound | Four-center pericyclic | n-Butylamine + 4-Ethylphenyl isocyanate |

| B | This compound | Four-center pericyclic | 4-Ethylaniline + n-Butyl isocyanate |

Note: This table is based on theoretical models of analogous compounds and represents plausible, not experimentally confirmed, pathways for this compound.

Mechanisms of Action in Organic Transformations

N-aryl-N'-alkyl ureas can participate in a variety of organic transformations, often acting as ligands, directing groups, or nucleophiles.

In the context of catalysis, the urea moiety can coordinate with metal centers, influencing the catalyst's activity and selectivity. While specific examples involving this compound are not documented, related N,N'-disubstituted ureas have been explored as ligands in various catalytic systems. nih.gov

The urea group can also act as a directing group in C-H activation reactions, facilitating the functionalization of the aryl ring. However, the efficiency of this process can be influenced by the nature of the substituents on the urea nitrogens.

As a nucleophile, the nitrogen atoms of the urea can react with electrophiles. The relative nucleophilicity of the two nitrogen atoms in this compound would be influenced by the electronic effects of the butyl and 4-ethylphenyl groups. The nitrogen attached to the butyl group is expected to be more nucleophilic than the nitrogen attached to the aryl group. Ureas have been shown to act as nucleophilic reagents in substitution reactions. semanticscholar.org

Interactions with Other Chemical Species (e.g., Solvents, Reagents)

The behavior of this compound in solution is influenced by its interactions with the solvent and other dissolved species.

Solvent Effects: The polarity of the solvent can affect the conformation and reactivity of N-alkyl-N'-aryl ureas. nih.gov In weakly polar solvents, these molecules can form intermolecular hydrogen bonds, leading to self-aggregation. researchgate.netnih.gov The formation of these aggregates can, in turn, influence the compound's reactivity and solubility. The ability to form hydrogen bonds with the solvent can compete with self-aggregation. researchgate.netnih.gov

Interactions with Reagents: this compound can interact with a variety of reagents. With acids, the carbonyl oxygen or one of the nitrogen atoms can be protonated, which can catalyze hydrolysis. In the presence of strong bases, one of the N-H protons can be abstracted, forming a urea anion which is a more potent nucleophile. semanticscholar.org The urea functionality can also interact with electrophiles and nucleophiles, as mentioned in the previous section.

Photochemical and Radiochemical Behavior

Photochemical Behavior: The photochemical behavior of this compound is expected to be influenced by the aromatic ethylphenyl group. Aryl ureas, particularly those with structures similar to herbicides like chlorotoluron and isoproturon, can undergo photolysis upon irradiation with UV light. oup.com The primary photochemical process for such compounds often involves the cleavage of bonds within the urea moiety or transformations on the aromatic ring. For chlorotoluron, the main photoproduct in aqueous solution is a hydroxylated derivative of the aromatic ring. oup.com The quantum yield of such reactions is highly dependent on the solvent. oup.com While specific studies on this compound are not available, it is plausible that it would exhibit similar photochemical reactivity, potentially leading to hydroxylation of the ethylphenyl ring or cleavage of the C-N bonds.

Radiochemical Behavior: The radiochemical stability of urea and its derivatives has been a subject of interest, particularly in the context of astrobiology and prebiotic chemistry. researchgate.net Studies on the radiolysis of urea in aqueous solutions have shown that it is relatively stable to ionizing radiation at lower doses. researchgate.net The presence of mineral surfaces, such as montmorillonite, can influence the decomposition of urea under irradiation. researchgate.net It is expected that this compound would exhibit some degree of decomposition upon exposure to high-energy radiation, with the specific products depending on the radiation type and the surrounding medium. The aromatic ring may offer some degree of radioprotection to the molecule.

Table 2: Summary of Expected Reactivity for this compound

| Reaction Type | Conditions | Expected Products | Mechanistic Notes |

| Hydrolysis | Acidic/Basic/Enzymatic | n-Butylamine, 4-Ethylaniline, CO2 | Nucleophilic attack on the carbonyl carbon. |

| Thermal Decomposition | High Temperature | n-Butylamine + 4-Ethylphenyl isocyanate OR 4-Ethylaniline + n-Butyl isocyanate | Four-center pericyclic reaction. |

| Photolysis | UV Irradiation | Hydroxylated aryl derivatives, cleavage products | Excitation of the aromatic chromophore. |

| Radiolysis | Ionizing Radiation | Decomposition products | Formation of radical species. |

Note: This table is a predictive summary based on the reactivity of analogous compounds.

Theoretical and Computational Chemistry of N Butyl N 4 Ethylphenyl Urea

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in determining the electronic structure and molecular properties of N-Butyl-N-(4-ethylphenyl)urea. These ab initio methods solve approximations of the Schrödinger equation to predict a molecule's characteristics from first principles.

The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. Other calculated properties, such as the dipole moment, provide insight into the molecule's polarity, which influences its solubility and intermolecular interactions.

Table 1: Predicted Molecular Properties of an Analogous N-Aryl Urea (B33335) (Phenylurea) from Quantum Chemical Calculations Note: These values are for the related compound phenylurea, calculated using methods like B3LYP/DZVP2 and MP2/aug-cc-pVDZ, and are illustrative of the data that would be obtained for this compound. osti.gov

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -0.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | ~ 4.5 Debye | Measures the overall polarity of the molecule. |

| Mulliken Charges | Atom-specific | Indicates the partial charge distribution across the molecule. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility. nih.govethz.ch

For this compound, MD simulations would reveal the accessible conformations by exploring the potential energy surface. The urea functional group has a degree of conformational restriction due to resonance, but rotation around the C-N bonds is still possible. nih.gov N,N'-disubstituted ureas generally favor a trans-trans conformation, which minimizes steric hindrance. nih.gov However, cis-trans conformations can also be stable, sometimes stabilized by intramolecular hydrogen bonds. nih.gov

A typical MD simulation would place the this compound molecule in a simulated solvent box (e.g., water) to mimic physiological or reaction conditions. Over the course of the simulation (nanoseconds to microseconds), the trajectory would be analyzed to identify the most populated conformational states, the timescale of transitions between them, and the key dihedral angles that govern its shape.

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 (C-N Bond) | O=C-N(butyl)-C(butyl) | Defines the orientation of the butyl group relative to the urea plane. |

| τ2 (C-N Bond) | O=C-N(aryl)-C(aryl) | Defines the orientation of the ethylphenyl group relative to the urea plane. |

| τ3 (Aryl C-N Bond) | C(urea)-N(aryl)-C(aryl)-C(aryl) | Describes the rotation of the ethylphenyl ring. |

| τ4 (Alkyl C-N Bond) | C(urea)-N(butyl)-C(butyl)-C(butyl) | Describes the rotation within the n-butyl chain. |

Structure-Energy Relationship Studies

Structure-energy relationship studies connect the three-dimensional arrangement of a molecule to its potential energy. By systematically altering the geometry—for instance, by rotating specific bonds—and calculating the corresponding energy, a potential energy surface (PES) can be mapped out. osti.gov

For this compound, these studies are crucial for understanding the barriers to rotation around the C-N bonds of the urea moiety and the N-C bonds connecting the substituent groups. Computational studies on similar alkyl- and phenyl-substituted ureas have shown that rotation about the C(sp2)-N bond is hindered, with energy barriers typically in the range of 8-10 kcal/mol. osti.gov The barriers to rotation for the substituent groups themselves are generally lower; for example, the barrier for a phenyl group is around 2.4 kcal/mol, while for an ethyl group it is approximately 6.2 kcal/mol. osti.gov

These energy barriers determine the relative stability of different conformers and the ease with which the molecule can transition between them at a given temperature. This information is vital for rational drug design, as the bioactive conformation of a ligand must be energetically accessible. nih.gov

Table 3: Illustrative Rotational Energy Barriers in Substituted Ureas Source: Based on data for analogous compounds from MP2 level of theory calculations. osti.gov

| Rotation | Model Compound | Calculated Barrier (kcal/mol) |

| C(sp2)-N Bond | Phenylurea | ~9.4 |

| N-C(aryl) Bond | Phenylurea | ~2.4 |

| N-C(alkyl) Bond | Ethylurea | ~6.2 |

Computational Modeling of Reaction Mechanisms

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, modeling can be used to study its synthesis, which most commonly involves the reaction between an isocyanate and an amine. wikipedia.org

Prediction of Ligand-Target Interactions

Many urea derivatives exhibit biological activity, often by acting as inhibitors of enzymes like kinases or ureases. nih.govnih.gov Computational methods such as molecular docking and MD simulations are central to predicting and analyzing how this compound might interact with a biological target.

Molecular docking is a technique used to predict the preferred orientation of a ligand when bound to a protein's active site. mdpi.comresearchgate.net A scoring function is then used to estimate the binding affinity. For this compound, the urea moiety is a key pharmacophore, capable of forming multiple hydrogen bonds. The two NH groups can act as hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. mdpi.com The ethylphenyl and butyl groups can engage in hydrophobic and van der Waals interactions within nonpolar pockets of the active site. mdpi.comnih.gov

Table 4: Potential Ligand-Target Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Potential Protein Residues |

| Hydrogen Bond (Donor) | Urea N-H groups | Aspartate, Glutamate, backbone Carbonyls |

| Hydrogen Bond (Acceptor) | Urea C=O group | Lysine, Arginine, Serine, backbone Amides |

| π-π Stacking | 4-ethylphenyl ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interactions | n-butyl chain, ethyl group | Leucine, Valine, Isoleucine, Alanine |

| CH-π Interactions | Alkyl C-H bonds and aryl ring | Aromatic residues |

Mechanistic Biology and Biological Interactions Non Clinical Focus

Exploration of Molecular Targets and Binding Mechanisms (In vitro, Protein Binding, Enzyme Inhibition)

The urea (B33335) moiety is a key structural feature in numerous biologically active compounds, capable of forming hydrogen bonds with biological macromolecules. The N-Butyl-N-(4-ethylphenyl)urea structure, possessing both hydrogen bond donors (N-H groups) and a carbonyl acceptor, suggests a high potential for interaction with various protein targets.

Potential Enzyme Inhibition:

Urease: Urea derivatives are well-known inhibitors of urease, a nickel-containing metalloenzyme. mdpi.comnih.govresearchgate.net The mechanism of inhibition often involves the coordination of the urea carbonyl oxygen with the nickel ions in the active site. researchgate.net this compound, as a urea analog, could potentially act as a competitive inhibitor of urease. The N-butyl and 4-ethylphenyl substituents would likely influence the binding affinity through hydrophobic interactions within the enzyme's active site. For instance, studies on N-(n-butyl)thiophosphoric triamide (NBPT), a structurally related urease inhibitor, have shown stable interactions within the enzyme's active site. nih.gov

Kinases: Diaryl ureas are a prominent class of kinase inhibitors, with sorafenib being a notable example. nih.govnih.gov These compounds often bind to the ATP-binding site of kinases, with the urea group forming key hydrogen bonds. Although this compound is an alkyl-aryl urea, the principles of kinase inhibition could still apply. The 4-ethylphenyl group could occupy a hydrophobic pocket in a kinase active site, while the urea moiety interacts with the hinge region. Potential kinase targets could include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are known to be inhibited by various urea derivatives. nih.govnih.gov

Other Enzymes: Urea-containing compounds have been identified as inhibitors of other enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) and Cyclooxygenase (COX). frontiersin.orgnih.gov The binding mechanism in these cases also relies on the hydrogen bonding capacity of the urea functional group.

Potential Receptor Antagonism:

N-aryl urea derivatives have been investigated as antagonists for various receptors. For example, trisubstituted phenyl urea derivatives have shown potent antagonism at the neuropeptide Y5 (NPY5) receptor. nih.gov The interaction with such G-protein coupled receptors would likely involve a combination of hydrophobic interactions from the substituted phenyl ring and hydrogen bonding from the urea group within the receptor's binding pocket.

The binding of this compound to its potential protein targets would be stabilized by a network of non-covalent interactions, including hydrogen bonds and hydrophobic contacts. researchgate.net

Cellular Uptake and Distribution in Non-Human In Vitro Models

The cellular uptake of this compound in non-human in vitro models is expected to be governed by its physicochemical properties. As a relatively small and lipophilic molecule, passive diffusion across the cell membrane is a likely mechanism of entry.

While specific transporters for this compound have not been identified, some urea derivatives are known to be substrates for active transport proteins. For instance, in plants, the AtDUR3 transporter mediates high-affinity urea uptake. nih.govfrontiersin.org In mammalian cells, specialized urea transporters also exist. nih.gov However, for a synthetic derivative like this compound, passive transport is generally the predominant mechanism for cellular entry, especially in the context of in vitro cell line experiments.

Once inside the cell, the distribution of this compound would be influenced by its lipophilicity. It is likely to associate with intracellular membranes and hydrophobic regions within proteins. The potential for efflux by multidrug resistance transporters, which can recognize and export a wide range of hydrophobic compounds, should also be considered. dovepress.com

Investigation of Intracellular Signaling Pathways in Cell-Based Assays

Based on its potential molecular targets, this compound could modulate several intracellular signaling pathways.

If this compound acts as a kinase inhibitor, it could interfere with pathways crucial for cell proliferation, survival, and angiogenesis. For example, inhibition of VEGFR-2 would block downstream signaling cascades involving PLCγ, PI3K/Akt, and MAPK, which are essential for endothelial cell migration and proliferation. nih.gov Similarly, inhibition of EGFR would disrupt signaling pathways that are often hyperactivated in cancer cells. nih.gov

Furthermore, some urea derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cell lines. nih.gov The underlying mechanisms could involve the modulation of signaling pathways that control these processes. For instance, certain aryl-urea fatty acids have been shown to target mitochondria, leading to increased reactive oxygen species (ROS) production and activation of endoplasmic reticulum (ER) stress, ultimately triggering apoptosis. researchgate.net

Effects on Model Organisms and Cellular Models (e.g., Bacteria, Fungi, Specific Cell Lines)

The potential biological effects of this compound can be inferred from studies on related compounds in various model systems.

Bacteria: Given the potential for urease inhibition, this compound could exhibit antibacterial activity against urease-producing bacteria, such as Helicobacter pylori and Proteus mirabilis. mdpi.com Inhibition of urease would disrupt the bacteria's ability to neutralize acidic environments, thus impeding their survival. Additionally, some diphenylurea derivatives have demonstrated antibacterial efficacy against multidrug-resistant Gram-positive clinical isolates. nih.gov

Fungi: While information on the antifungal activity of this compound is scarce, some N-acyl thiourea derivatives have been evaluated for their antimicrobial properties. mdpi.com

Cell Lines: Numerous studies have demonstrated the anti-proliferative and cytotoxic effects of N,N'-disubstituted ureas on various cancer cell lines. nih.govmdpi.commdpi.com For example, aryl ureas have shown activity against breast cancer (MDA-MB-231), colon cancer (HCT116), and lung cancer (A549) cell lines. mdpi.commdpi.com The cytotoxic effects are often dose-dependent and can be selective for cancer cells over normal cell lines. mdpi.com Therefore, it is plausible that this compound could exhibit similar anti-proliferative effects in cell-based assays.

Structure-Activity Relationship (SAR) Studies for Biological Probing

The biological activity of N,N'-disubstituted ureas is highly dependent on the nature of the substituents on the nitrogen atoms. SAR studies on analogous compounds can provide insights into the key structural features required for the activity of this compound.

A general pharmacophore model for bioactive urea derivatives often includes:

A central urea moiety capable of acting as a hydrogen bond donor and acceptor.

Two flanking hydrophobic groups that occupy specific binding pockets in the target protein.

For kinase inhibitors, one of the hydrophobic groups typically interacts with the adenine region of the ATP-binding site, while the other extends into a more solvent-exposed region. The urea group forms crucial hydrogen bonds with the kinase hinge region. nih.gov

In the case of this compound, a hypothetical pharmacophore model would feature:

The 4-ethylphenyl group as a hydrophobic feature.

The n-butyl group as another hydrophobic element.

The two N-H groups of the urea as hydrogen bond donors.

The carbonyl oxygen of the urea as a hydrogen bond acceptor.

The relative orientation and conformation of these features would be critical for binding to a specific biological target. nih.govnih.gov

SAR studies on various classes of urea derivatives have highlighted the importance of substituent properties.

Aryl Substituents: The nature and position of substituents on the aryl ring significantly impact activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, on the terminal benzene ring of diaryl ureas often enhance kinase inhibitory activity. nih.gov For this compound, the ethyl group at the para position of the phenyl ring contributes to the molecule's lipophilicity and may influence its fit within a hydrophobic binding pocket. Studies on phenyl urea derivatives have shown that para-substituted compounds are often more active than ortho- or meta-substituted analogs, potentially due to reduced steric hindrance. itmedicalteam.pl

Alkyl Substituents: The length and branching of the alkyl chain can affect binding affinity and selectivity. The n-butyl group in this compound provides a flexible hydrophobic chain that can adapt to the shape of a binding site. In some cases, increasing the lipophilicity of this substituent can enhance activity, but there is often an optimal length beyond which activity decreases.

The table below summarizes general SAR trends observed for N,N'-disubstituted ureas from various studies, which can be extrapolated to understand the potential influence of the substituents in this compound.

| Substituent Modification | General Effect on Biological Activity | Reference |

| Aryl Ring Substitution | ||

| Electron-withdrawing groups (e.g., -Cl, -CF3) | Often increases kinase inhibitory activity. | nih.gov |

| Para-substitution | Generally more active than ortho- or meta-substitution. | itmedicalteam.pl |

| Alkyl Chain Modification | ||

| Increased lipophilicity | Can increase binding affinity up to an optimal point. | nih.gov |

| Chain length and branching | Influences selectivity and potency. | nih.gov |

These SAR insights are crucial for the rational design of more potent and selective analogs of this compound for specific biological applications.

Analytical Methodologies for N Butyl N 4 Ethylphenyl Urea Research

Development of Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of N-Butyl-N-(4-ethylphenyl)urea. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. The ¹H NMR spectrum would exhibit characteristic signals for the protons of the butyl group, the ethyl group, the aromatic ring, and the N-H protons of the urea (B33335) moiety. The chemical shifts and splitting patterns of these signals provide connectivity information. For instance, the N-H protons typically appear as distinct signals, and their chemical shifts can be influenced by solvent and hydrogen bonding. nih.govenu.kz ¹³C NMR spectra would complement this by showing distinct signals for each carbon atom, including the characteristic carbonyl carbon of the urea group. enu.kz

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum of this compound is expected to show prominent absorption bands characteristic of the urea group. These include N-H stretching vibrations, typically appearing as a broad band, and a strong C=O (carbonyl) stretching vibration. pw.edu.pldocbrown.info Vibrations associated with the aromatic ring and aliphatic C-H bonds would also be present. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and to study fragmentation patterns, which aids in structural confirmation. nih.gov Under techniques like electrospray ionization (ESI), the compound would likely show a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, for example, through the cleavage of the C-N bonds adjacent to the carbonyl group. nih.gov

Table 1: Predicted Spectroscopic Data for this compound This table is illustrative and based on typical values for analogous compounds.

| Technique | Functional Group / Atom | Expected Chemical Shift / Wavenumber / m/z | Description |

|---|---|---|---|

| ¹H NMR | Aromatic-H | ~7.0-7.4 ppm | Signals from the 4-ethylphenyl group |

| ¹H NMR | Urea N-H | Variable (~5.5-8.5 ppm) | Two distinct signals, position solvent-dependent |

| ¹H NMR | Butyl/Ethyl CH₂, CH₃ | ~0.9-3.4 ppm | Aliphatic proton signals |

| ¹³C NMR | Urea C=O | ~155-160 ppm | Carbonyl carbon signal |

| IR | N-H Stretch | ~3200-3400 cm⁻¹ | Stretching vibrations of the urea N-H bonds |

| IR | C=O Stretch (Amide I) | ~1630-1680 cm⁻¹ | Strong carbonyl absorption |

| MS (ESI+) | [M+H]⁺ | Calculated m/z + 1 | Protonated molecular ion |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most common approach for the analysis of substituted ureas. taylorfrancis.com A C18 column is typically used with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water. nih.govoup.com Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic phenyl group provides strong chromophores. lcms.cz The method can be optimized for high sensitivity and accuracy for quantification purposes.

Gas Chromatography (GC): GC can also be employed, particularly for purity testing and quantification. Due to the polarity and relatively low volatility of substituted ureas, derivatization may sometimes be necessary to convert the analyte into a more volatile and thermally stable compound. researchgate.net However, with modern columns and injection techniques, direct analysis is often possible. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would offer good sensitivity for this nitrogen-containing compound. researchgate.netlibretexts.org

Table 2: Illustrative Chromatographic Conditions for this compound Analysis This table presents typical starting parameters for method development.

| Technique | Parameter | Condition |

|---|---|---|

| HPLC | Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~254 nm | |

| GC | Column | Mid-polarity capillary column (e.g., DB-5) |

| Carrier Gas | Helium or Nitrogen | |

| Injector Temperature | 250 °C | |

| Detector | FID or NPD |

Electroanalytical Methods

Electroanalytical techniques offer an alternative for the quantification of electrochemically active compounds like this compound. The presence of the urea and aromatic amine functionalities suggests the compound could be susceptible to electrochemical oxidation. bohrium.commdpi.com

Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be developed for its determination. mdpi.com These methods would involve applying a potential to a working electrode and measuring the resulting current, which is proportional to the compound's concentration. The development of such a method would focus on selecting an appropriate electrode material (e.g., glassy carbon, modified electrodes) and optimizing parameters like pH and supporting electrolyte to achieve a sensitive and selective response. rsc.org

Table 3: Potential Electroanalytical Parameters for this compound This table outlines a hypothetical voltammetric method.

| Parameter | Condition/Value |

|---|---|

| Technique | Differential Pulse Voltammetry (DPV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | Phosphate Buffer Solution (e.g., pH 7.0) |

| Potential Range | e.g., +0.2 V to +1.2 V |

| Linear Range | Dependent on method optimization |

| Limit of Detection | Dependent on method optimization |

Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as environmental or biological samples, hyphenated techniques are the methods of choice. researchgate.netsaspublishers.com These techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. chemijournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool that couples HPLC with mass spectrometry. nih.gov It allows for the separation of the target compound from a complex mixture, followed by its highly sensitive and selective detection by MS. LC-MS can provide the molecular weight of the compound and, through tandem MS (LC-MS/MS), can generate structural information from fragmentation patterns, leading to unambiguous identification even at trace levels. nih.govbohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust hyphenated technique. After separation on the GC column, the compound enters the mass spectrometer, where it is ionized and detected. GC-MS provides excellent separation efficiency and a definitive identification based on the mass spectrum of the analyte, which can be compared to spectral libraries. chemijournal.com As with standalone GC, derivatization might be required to improve the chromatographic properties of the compound.

Table 4: Application of Hyphenated Techniques in this compound Analysis

| Technique | Primary Application | Key Advantages |

|---|---|---|

| LC-MS/MS | Quantification and identification in complex liquid samples (e.g., biological fluids, environmental water) | High sensitivity, high selectivity, structural confirmation, suitable for non-volatile compounds |

| GC-MS | Identification and quantification of volatile impurities or the compound itself (potentially after derivatization) in various matrices | High resolution, definitive identification through spectral libraries, excellent for volatile compounds |

Applications of N Butyl N 4 Ethylphenyl Urea in Chemical Research and Materials Science Non Clinical

Role as a Synthetic Intermediate in Organic Chemistry

N-substituted ureas are valuable intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules. rsc.org The general synthetic utility of this class of compounds suggests that N-Butyl-N-(4-ethylphenyl)urea can act as a versatile building block.

The urea (B33335) functional group itself can participate in various chemical transformations. Traditional methods for creating unsymmetrical ureas involve the reaction of an isocyanate with an amine. wikipedia.org Conversely, the urea group in this compound can be a starting point for further reactions. For instance, N-substituted ureas are utilized in condensation reactions, such as the Biginelli reaction, to produce heterocyclic compounds like dihydropyrimidinones, which are of pharmacological interest. organic-chemistry.org This suggests that this compound could be employed in similar multicomponent reactions to generate novel heterocyclic structures.

Furthermore, the presence of both an aryl and an alkyl substituent on the nitrogen atoms allows for selective modification. The 4-ethylphenyl group can undergo electrophilic aromatic substitution, enabling the introduction of additional functional groups onto the aromatic ring. These modifications can be used to tune the electronic properties of the molecule or to provide handles for further synthetic transformations. The N-H protons of the urea moiety can be deprotonated to form a ureate anion, which can then act as a nucleophile in subsequent reactions.

The synthesis of N-substituted ureas can be achieved through various methods, avoiding hazardous reagents like phosgene (B1210022). nih.gov A common and practical method involves the nucleophilic addition of amines to isocyanates or, in a greener approach, to potassium isocyanate in an aqueous medium. rsc.org

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Potential Product Class |

|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂, Acyl chloride/AlCl₃ | Nitrated, halogenated, or acylated aryl urea derivatives |

| N-Alkylation/Arylation | Alkyl halide/Base, Aryl halide/Palladium catalyst | Trisubstituted urea derivatives |

| Cyclocondensation (e.g., Biginelli-like) | β-ketoester, Aldehyde | Substituted dihydropyrimidinone derivatives |

| Directed ortho-Metalation | Organolithium reagent | Functionalized aryl ureas at the ortho position |

This table illustrates hypothetical transformations based on the known reactivity of similar N-aryl-N'-alkyl ureas.

Utilization in Catalyst Design and Ligand Development

The urea functional group is a powerful hydrogen-bond donor and can also coordinate to metal centers, making urea derivatives attractive candidates for applications in both organocatalysis and transition metal catalysis. researchgate.net N-arylureas have recently emerged as a class of sterically undemanding pro-ligands for palladium-catalyzed reactions. nih.gov These ligands have shown advantages over traditional bulky phosphine ligands in certain transformations where steric hindrance around the metal center is a challenge. nih.govacs.org

In this context, this compound could serve as a foundational structure for a new class of ligands. The urea moiety can coordinate to a metal center, while the butyl and ethylphenyl substituents can be modified to fine-tune the steric and electronic properties of the resulting catalyst complex. For example, introducing coordinating groups onto the phenyl ring could create a bidentate or pincer-type ligand. The development of phosphine-urea ligands has demonstrated the potential of incorporating a urea subunit to create effective ligands for cross-coupling reactions. nih.govdigitellinc.com

In organocatalysis, the hydrogen-bonding capability of the urea group is paramount. Bifunctional catalysts bearing a urea moiety can activate substrates through hydrogen bonding, facilitating a variety of asymmetric transformations. While thioureas are more common in this role, ureas also function as effective organocatalysts. The N-H protons of this compound can form hydrogen bonds with anionic or Lewis basic sites on a substrate, thereby enhancing its electrophilicity and promoting a desired reaction.

Table 2: Examples of Urea Derivatives in Catalysis

| Catalyst/Ligand Type | Metal (if applicable) | Application | Reference |

|---|---|---|---|

| N-Arylurea Pro-ligand | Palladium | Heteroannulation Reactions | nih.gov |

| Dialkylarylphosphine Urea Ligand | Palladium | Cross-Coupling Reactions | nih.gov |

| Ureate Proligand | Titanium | Hydroaminoalkylation | ubc.ca |

| Chiral Thiourea/Urea | N/A (Organocatalyst) | Asymmetric Synthesis | researchgate.net |

This table provides examples of how the urea scaffold is used in modern catalyst and ligand design.

Exploration in Supramolecular Chemistry and Self-Assembly

One of the most significant features of the urea functional group is its ability to form strong and directional hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen acts as a hydrogen bond acceptor. This allows urea molecules to self-assemble into well-defined supramolecular structures. Symmetrically N,N'-disubstituted ureas are known to form linear, tape-like supramolecular polymers in solution and in the solid state through a bifurcated hydrogen-bonding motif. nih.govresearchgate.net

By analogy, this compound is expected to exhibit similar self-assembly behavior. In non-polar solvents, it is likely to form linear aggregates or chains where the urea groups of adjacent molecules are linked by hydrogen bonds. nih.gov The nature and strength of these assemblies would be influenced by the butyl and 4-ethylphenyl substituents, which can affect solubility and introduce steric effects that modulate the aggregation process.

The self-assembly of urea derivatives can lead to the formation of supramolecular gels in organic solvents. jst.go.jp The entanglement of the fibrous supramolecular polymers creates a three-dimensional network that immobilizes the solvent. The gelation properties are highly dependent on the molecular structure of the urea derivative. Therefore, this compound could potentially act as a low-molecular-weight gelator for certain organic solvents. The study of such systems provides insights into the fundamental principles of molecular recognition and self-assembly. researchgate.netacs.org

Potential in Advanced Materials (e.g., Polymers, Sensors, Optical Materials)

The versatile properties of the urea linkage make it a valuable component in the design of advanced functional materials.

Polymers: Polyureas are a class of polymers characterized by the presence of urea linkages in their main chain. They are known for their excellent durability, resistance to external factors, and hydrophobic properties. mdpi.com Incorporating urea groups into other polymer backbones, such as in poly(urea ester)s, can enhance the material's melting temperature and mechanical properties due to hydrogen bonding. nsf.gov Furthermore, the development of hydrolyzable polyureas based on hindered urea bonds has opened avenues for creating degradable and reprocessable polymer materials. acs.org this compound could potentially be used as a chain extender, a monomer, or an additive to impart specific hydrogen-bonding characteristics to a polymer matrix, thereby influencing its thermal and mechanical behavior.

Sensors: The ability of the urea group to bind anions through hydrogen bonding has been exploited in the development of chemical sensors. Molecularly imprinted polymers (MIPs) using urea-based functional monomers have been created for the selective recognition of anions like phosphonates and sulfonates. acs.org A modified version of this compound, perhaps incorporating a chromophore or fluorophore, could be designed to act as a colorimetric or fluorescent sensor for specific anions or other guest molecules. Additionally, urea-based biosensors are widely studied, typically for the detection of urea itself via the enzyme urease, which catalyzes its hydrolysis into ammonia, leading to a detectable pH change or the production of ammonium ions. nih.govresearchgate.net

Optical Materials: Urea itself is a well-known nonlinear optical (NLO) material. imanagerpublications.com The NLO properties of urea and its derivatives arise from their molecular structure and crystal packing, which can lead to a large second-harmonic generation (SHG) response. researchgate.net The electronic properties of this compound, with its combination of alkyl and aryl groups, could be of interest for the development of new organic NLO materials, although achieving the necessary non-centrosymmetric crystal packing would be a critical challenge.

Application as a Chemical Probe or Research Tool

Chemical probes are small molecules used to study and manipulate biological systems. The urea scaffold is present in many bioactive compounds and can be leveraged to design specific inhibitors or activity-based probes for enzymes. frontiersin.org

For example, fluorescent activity-based probes containing a triazole urea moiety have been developed to characterize enzyme activity in bacteria at the single-cell level. nih.gov These probes typically consist of a recognition element (the urea-containing part), a reactive group that covalently binds to the target enzyme, and a reporter tag (like a fluorophore).

This compound could serve as a starting fragment for the development of such chemical probes. By systematically modifying the butyl and 4-ethylphenyl groups and introducing reactive and reporter functionalities, it may be possible to design probes that target specific classes of enzymes, such as serine hydrolases or lipases. The urea moiety can provide key hydrogen-bonding interactions within the active site of the target protein, contributing to the probe's affinity and selectivity. Such tools are invaluable for studying enzyme function, profiling protein activity in complex biological samples, and for drug discovery. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dihydropyrimidinone |

| Potassium isocyanate |

| Triazole |

| Thiourea |

| Poly(urea ester) |

| Phosphonate |

| Sulfonate |

| Urease |

| Serine hydrolase |

Future Research Directions and Unaddressed Questions for N Butyl N 4 Ethylphenyl Urea

Emerging Synthetic Strategies

The synthesis of unsymmetrical ureas, including N-Butyl-N-(4-ethylphenyl)urea, has traditionally relied on methods involving hazardous reagents like phosgene (B1210022) or isocyanates. rsc.orggoogle.com Modern synthetic chemistry is actively moving towards greener, safer, and more efficient alternatives. Future research into the synthesis of this compound will likely focus on these innovative strategies.

One promising direction is the development of catalyst-free, solvent-free, or aqueous-based synthetic methods. For instance, the nucleophilic addition of amines to potassium isocyanate in water presents a simple, mild, and efficient route to N-substituted ureas, often yielding highly pure products without the need for complex purification steps like silica (B1680970) gel chromatography. rsc.org Another green approach involves the transamidation of urea (B33335), although this often requires catalysts or high temperatures. rsc.org

Transition-metal-catalyzed reactions are also a burgeoning area. Palladium-catalyzed tandem reactions, for example, can construct unsymmetrical ureas from aryl halides and a nitrogen source, using safer alternatives to carbon monoxide gas. researchgate.net The exploration of different catalysts, such as copper-based systems, for the reaction between acylazides and secondary amines also offers a pathway to minimize the use of toxic reagents. researchgate.net These emerging methods stand in contrast to classical approaches, as detailed in the table below.

Table 1: Comparison of Synthetic Strategies for Substituted Ureas

| Feature | Traditional Methods | Emerging Strategies |

|---|---|---|

| Reagents | Phosgene, Isocyanates | Potassium isocyanate, Acylazides, Urea |

| Solvents | Organic solvents | Water, Deep Eutectic Solvents, Solvent-free |

| Catalysts | Often not required or simple bases | Transition metals (e.g., Palladium, Copper) |

| Safety Profile | High toxicity and handling concerns | Significantly improved safety and environmental friendliness rsc.org |

| Efficiency | Variable, can require harsh conditions | Often high-yielding under mild conditions |

| Waste Generation | Can be significant | Reduced waste, higher atom economy |

Future work could focus on optimizing these green methodologies for the specific synthesis of this compound, aiming for scalable, cost-effective, and environmentally benign production.

Advanced Mechanistic Elucidations

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and controlling product formation. For this compound, while the general pathways of urea formation are known, detailed mechanistic studies specific to its synthesis are largely unaddressed.

Many modern urea syntheses proceed through an in situ generated isocyanate intermediate, often via rearrangements like the Hofmann, Curtius, or Lossen reactions. organic-chemistry.orgthieme-connect.com The subsequent nucleophilic attack by an amine completes the formation of the urea linkage. The kinetics and thermodynamics of these steps, particularly the formation of the specific isocyanate precursor to this compound and its reaction with the corresponding amine, remain to be elucidated.

Advanced research in this area would employ a combination of techniques:

Spectroscopic Analysis: In-situ monitoring of the reaction using techniques like Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can help identify and characterize transient intermediates.

Kinetic Studies: Detailed kinetic experiments can determine reaction orders, rate constants, and activation energies, providing insight into the rate-determining steps of the synthesis.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and visualize the molecular orbitals involved. researchgate.net This can help rationalize experimental observations and predict the effects of different catalysts or reaction conditions.

Unanswered questions include how the electronic and steric properties of the n-butyl and 4-ethylphenyl groups influence the reaction rate and the stability of intermediates. A deeper mechanistic understanding will enable more precise control over the synthesis, potentially leading to higher yields and purity.

Novel Applications in Niche Chemical Fields

Substituted ureas are a versatile class of compounds with a wide array of applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netsemanticscholar.orgresearchgate.net While specific applications for this compound are not well-documented, its molecular structure suggests several potential niche areas for future investigation.

Organocatalysis: The urea moiety is an excellent hydrogen bond donor. This property has been exploited in the design of organocatalysts for various chemical transformations. Research could explore the potential of this compound and its derivatives as catalysts, for instance, in activating carbonyl compounds or directing stereoselective reactions.

Biomaterials and Polymer Chemistry: Urethane and urea linkages are central to the production of polyurethanes, a highly versatile class of polymers used in biomedical applications. westlake.edu.cn The specific lipophilic characteristics imparted by the butyl and ethylphenyl groups could make this compound a candidate as a monomer or chain extender for creating novel polymers with tailored physical properties, such as hydrophobicity, elasticity, or degradation rates. westlake.edu.cn

Agrochemicals: Many commercial herbicides and plant growth regulators are substituted ureas. researchgate.net Furthermore, related compounds like N-(n-butyl)thiophosphoric triamide (NBPT) are used as urease inhibitors to improve the efficiency of urea-based fertilizers by slowing their breakdown in soil. mdpi.comlmaleidykla.ltmdpi.com Future studies could screen this compound for herbicidal activity or for its potential to inhibit enzymes relevant to agriculture, such as urease. nih.gov

Medicinal Chemistry: The urea scaffold is a common feature in many pharmaceutical compounds, acting as a key structural element for binding to biological targets like kinases and proteases. nih.gov For example, cyclic ureas have been investigated as nonpeptidic inhibitors of proteases. nih.gov The specific substitution pattern of this compound could be a starting point for designing new inhibitors for enzymes such as soluble epoxide hydrolase, a target for treating hypertension and inflammation. researchgate.netnih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is a rapidly expanding frontier that promises to revolutionize molecular discovery and synthesis. nih.govrsc.org For a compound like this compound, these computational tools offer powerful new avenues for research.

Retrosynthesis and Route Planning: AI-powered platforms can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways. chemical.aimdpi.com For this compound, such tools could identify non-obvious routes that are greener, cheaper, or higher-yielding than currently known methods. These programs can go beyond conventional methods, potentially uncovering innovative strategies for its synthesis. chemical.ai

Reaction Optimization: Machine learning algorithms can be coupled with automated synthesis platforms to rapidly screen and optimize reaction conditions (e.g., temperature, solvent, catalyst concentration). mdpi.comtechnologynetworks.com This automated feedback loop can explore a vast parameter space far more efficiently than human experimentation, quickly identifying the optimal conditions for synthesizing this compound. technologynetworks.com

Property Prediction and Application Discovery: ML models can be trained to predict the physicochemical and biological properties of molecules based on their structure. By analyzing the structure of this compound, these models could predict its potential as a drug candidate against specific targets, its herbicidal activity, or its properties as a material component. This in silico screening can prioritize experimental work, saving significant time and resources. rsc.orgmdpi.com

The integration of AI and ML is not intended to replace chemists but to augment their capabilities, handling tedious tasks like route planning and optimization, thereby freeing up researchers to focus on creative problem-solving and innovation. chemical.aimdpi.com

Q & A

Q. What are the optimal synthetic routes for N-Butyl-N-(4-ethylphenyl)urea, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via urea formation by reacting N-butylamine with 4-ethylphenyl isocyanate. Purification is typically achieved through column chromatography using silica gel (particle size 0.063–0.200 mm) and eluents such as ethyl acetate/hexane mixtures . Purity optimization involves recrystallization from solvents like acetonitrile or methanol. Validation requires HPLC-MS/MS with a C18 column (e.g., 50:50 methanol:water mobile phase) and comparison to standards (e.g., Cayman Chemical’s urea derivatives) to confirm ≥95% purity .

Q. How can spectroscopic techniques confirm the structural integrity of N-Butyl-N-(4-ethylphenyl)urea?

- Methodological Answer :

- 1H/13C NMR : Key signals include the urea NH protons (δ 5.5–6.5 ppm) and aromatic protons from the 4-ethylphenyl group (δ 7.2–7.5 ppm). The butyl chain shows characteristic methylene/methyl signals (δ 0.9–1.5 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode should display [M+H]+ ions matching the molecular formula (C13H20N2O, m/z 220.3). Fragmentation patterns can confirm substituent connectivity .

- FTIR : Urea carbonyl (C=O) stretching at ~1640–1680 cm⁻¹ and NH stretches at ~3300–3450 cm⁻¹ .

Q. What solvent systems are suitable for solubility and stability studies of N-alkyl-N-arylurea derivatives?

- Methodological Answer : Hydrogen-bonding capacity (from the urea group) influences solubility. Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility, while non-polar solvents (e.g., hexane) precipitate the compound. Stability assays should monitor degradation via HPLC under varying pH (e.g., phosphate buffer, pH 2–9) and temperatures (4°C to 40°C) over 72 hours .

Advanced Research Questions

Q. How can contradictions in reported biological activities of N-alkyl-N-arylurea derivatives be resolved?

- Methodological Answer :

- Assay Reproducibility : Validate experimental conditions (e.g., cell lines, incubation times) against prior studies. For example, STING inhibition assays (as in H-151, a structurally related urea) require monitoring TBK1 phosphorylation and IFN-β levels .

- Purity Verification : Use internal standards (e.g., deuterated analogs) in LC-MS/MS to rule out impurities affecting bioactivity .

- Structural Analog Testing : Compare activity of N-Butyl-N-(4-ethylphenyl)urea with analogs (e.g., 4-cyanophenyl or indole substituents) to isolate substituent-specific effects .

Q. What computational approaches predict the hydrogen-bonding interactions of N-Butyl-N-(4-ethylphenyl)urea with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., STING protein). Focus on urea NH groups as hydrogen bond donors.

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (e.g., GROMACS) to assess solvent accessibility of the ethylphenyl group .

- QSAR Modeling : Correlate electronic parameters (Hammett σ values of substituents) with bioactivity data from analogs .

Q. How can oxidative/nitrative stress biomarkers be quantified in studies involving urea derivatives?

- Methodological Answer :

- Biomarker Extraction : Use solid-phase extraction (SPE) with C18 cartridges and elution via acetonitrile:water (70:30) for urinary biomarkers (e.g., 8-OHdG, nitrotyrosine) .

- HPLC-MS/MS Analysis : Multiple reaction monitoring (MRM) with internal standards (e.g., 8-OHdG-15N5) ensures precision. Column: Zorbax Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm); mobile phase: 0.1% formic acid in water/acetonitrile .

- Data Normalization : Express biomarker levels relative to creatinine (measured via Jaffe reaction) to account for urinary dilution .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.